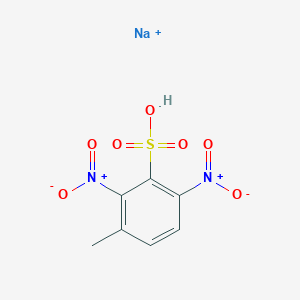
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is a chemical compound with the molecular formula C7H6N2O7SNa. It is known for its distinctive structure, which includes a benzene ring substituted with methyl, nitro, and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid typically involves the nitration of 3-methylbenzenesulfonic acid. The process includes the following steps:
Nitration: 3-methylbenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions of the benzene ring.
Neutralization: The resulting 3-methyl-2,6-dinitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Nitration: Using industrial nitration reactors to control temperature and reaction time.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products
Reduction: The major product is 3-methyl-2,6-diaminobenzenesulfonic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, influencing the activity of enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonic acid: Similar structure but with nitro groups at the 2 and 4 positions.
3-methyl-4,6-dinitrobenzenesulfonic acid: Similar structure but with nitro groups at the 4 and 6 positions.
Uniqueness
Sodium;3-methyl-2,6-dinitrobenzenesulfonic acid is unique due to the specific positioning of its nitro groups, which affects its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H6N2NaO7S+ |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
sodium;3-methyl-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1 |
InChI Key |
ISRXGTNZAWRDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















